molecular formula C15H15NO4 B1197700 4-[[2-Furanyl(oxo)methyl]amino]benzoic acid propan-2-yl ester

4-[[2-Furanyl(oxo)methyl]amino]benzoic acid propan-2-yl ester

Cat. No. B1197700
M. Wt: 273.28 g/mol
InChI Key: GVTANYIIXVAFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-furanyl(oxo)methyl]amino]benzoic acid propan-2-yl ester is a member of furans, an aromatic amide, an isopropyl ester and a secondary carboxamide.

Scientific Research Applications

Chemical Synthesis and Derivative Studies

Amino acid derivatives of similar structures have been explored for their chemical synthesis processes. Riabchenko et al. (2020) investigated the creation of new amino acid derivatives using a sulfonyl chloride in the presence of triethylamine, leading to corresponding amino acid sulfonamide derivatives of isocoumarin. This study highlights the potential for synthesizing various derivatives of related chemical compounds, which may include 4-[[2-Furanyl(oxo)methyl]amino]benzoic acid propan-2-yl ester (Anastasiia Riabchenko et al., 2020).

Pharmacokinetics Studies

In a study by Xu et al. (2020), the pharmacokinetics of a similar compound, benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, was investigated in rats. This study utilized ultra-high performance liquid chromatography to analyze the pharmacokinetic data, providing insights into how similar compounds might behave in biological systems (Haoran Xu et al., 2020).

Structural and Spectroscopic Analysis

The crystal structure of compounds structurally similar to 4-[[2-Furanyl(oxo)methyl]amino]benzoic acid propan-2-yl ester has been a subject of interest. For example, Ming and South (2004) detailed the crystal structure of a related compound, providing valuable information on molecular conformation and bonding which can be essential for understanding the properties and potential applications of such compounds (H. Ming & D. South, 2004).

Application in Corrosion Inhibition

Amino acid compounds, including those similar to 4-[[2-Furanyl(oxo)methyl]amino]benzoic acid propan-2-yl ester, have been studied as corrosion inhibitors. Yadav et al. (2015) explored the use of amino acid compounds as inhibitors for steel corrosion, employing techniques like electrochemical impedance spectroscopy. This suggests possible applications of related compounds in industrial corrosion protection (M. Yadav, T. Sarkar & Taniya Purkait, 2015).

Biological Activity Evaluation

Ghani and Mansour (2011) conducted an extensive study on the structural properties and biological activity of a compound resembling 4-[[2-Furanyl(oxo)methyl]amino]benzoic acid propan-2-yl ester. Their research included spectral methods and X-ray crystallography, providing insights into potential biological activities of such compounds (N. T. Abdel Ghani & A. Mansour, 2011).

properties

Product Name

4-[[2-Furanyl(oxo)methyl]amino]benzoic acid propan-2-yl ester

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

propan-2-yl 4-(furan-2-carbonylamino)benzoate

InChI

InChI=1S/C15H15NO4/c1-10(2)20-15(18)11-5-7-12(8-6-11)16-14(17)13-4-3-9-19-13/h3-10H,1-2H3,(H,16,17)

InChI Key

GVTANYIIXVAFOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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